molecular formula C29H30FN3O4S B2794613 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689760-66-5

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Número de catálogo: B2794613
Número CAS: 689760-66-5
Peso molecular: 535.63
Clave InChI: NNXDILGNADGEFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a dihydroquinazolin-4-one derivative characterized by a fused bicyclic scaffold. Key structural features include:

  • 2-Fluorobenzylsulfanyl moiety at position 2, which may enhance metabolic stability and modulate electron density.
  • Morpholinyl group at position 6, improving solubility and acting as a hydrogen bond acceptor.

Propiedades

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O4S/c1-35-26-10-7-20(17-27(26)36-2)11-12-33-28(34)23-18-22(32-13-15-37-16-14-32)8-9-25(23)31-29(33)38-19-21-5-3-4-6-24(21)30/h3-10,17-18H,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXDILGNADGEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is attached through a Friedel-Crafts alkylation reaction, using a dimethoxyphenethyl halide and a Lewis acid catalyst.

    Thioether Formation: The fluorobenzyl group is introduced via a thioether formation reaction, where a thiol derivative of the quinazoline core reacts with a fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenethyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the fluorobenzyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced analogs of the original compound.

Aplicaciones Científicas De Investigación

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its interactions with biological macromolecules.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industry: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Dihydroquinazolin-4-one 3,4-Dimethoxyphenethyl, 2-fluorobenzylsulfanyl, morpholinyl Hypothesized kinase inhibition*
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)... 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl, phenylethanone Antimicrobial candidate
Quinazolin-4(3H)-one () Tetrahydroquinazolinone Methoxyphenyl, dimethylpropyl Unspecified (structural analogue)
4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-... () Triazolone Dichlorophenyl, triazolylmethyl, piperazinyl Antifungal (inferred)

Notes:

  • Morpholinyl vs. Piperazinyl groups : Morpholine (target compound) offers better solubility than piperazine () but may reduce basicity .
  • Fluorine substitution: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., ) .

Key Observations :

  • Palladium-catalyzed cross-coupling (hypothesized for the target compound) enables precise functionalization but faces scalability challenges .
  • FeCl₃-catalyzed methods () are greener than NaOEt-mediated reactions () .

Bioactivity and Target Profiling

highlights that structurally similar compounds cluster into groups with correlated bioactivity profiles. For example:

  • Triazole derivatives () often target cytochrome P450 or fungal enzymes due to sulfur-containing motifs .
  • Quinazolinones (target compound, ) are associated with kinase inhibition (e.g., EGFR) due to planar aromatic cores .
  • Morpholinyl groups (target compound) may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., piperazinyl in ) .

Actividad Biológica

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activity. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include:

  • Formation of the Core Structure : The synthesis begins with the creation of the 3,4-dihydroquinazolin-4-one framework, which is achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce the morpholine and sulfanyl groups. The incorporation of the 3,4-dimethoxyphenyl and 2-fluorophenyl moieties is achieved through selective substitution reactions.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, studies on derivatives of quinazoline have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .
  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent cytotoxicity .

Antimicrobial Activity

The biological activity of related compounds suggests potential antimicrobial effects:

  • Screening Results : Compounds with similar structural features were screened for antimicrobial activity against standard pathogens. Some exhibited higher antibacterial activity than traditional antibiotics like chloramphenicol .
  • Mechanism : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that the morpholine and quinazoline moieties may confer neuroprotective properties:

  • In Vitro Studies : Compounds incorporating these structures have shown neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms .

Biological Activity Summary Table

Activity TypeCell Line / PathogenIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AntimicrobialVarious PathogensVaries
NeuroprotectiveNeuronal Cell LinesNot Determined

Q & A

Q. What are the optimal synthetic routes for this quinazolinone derivative?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with carbonyl precursors. Key steps include:

  • Morpholino group introduction : Achieved via nucleophilic substitution using morpholine under reflux in ethanol or DMF .
  • Sulfanyl linkage formation : Employing thiols (e.g., 2-fluorobenzyl mercaptan) with a base like sodium ethoxide in anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product . Optimization requires monitoring reaction time (10–24 hours) and temperature (60–80°C) to minimize side products .

Q. How can researchers characterize the molecular structure of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy, fluorophenyl) and morpholino integration .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., quinazolinone ring planarity, dihedral angles of the 3,4-dimethoxyphenyl group) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP/GTP competitive binding studies) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?

  • Variable substituents : Synthesize analogs with modified groups (e.g., replacing 2-fluorophenyl with 2-chlorophenyl or varying morpholino with piperazinyl) .
  • Activity correlation : Compare IC50_{50} values in enzyme assays or cytotoxicity screens to identify critical substituents .
  • Electronic effects : Use Hammett constants or DFT calculations to link substituent electronic properties (e.g., electron-withdrawing fluorine) to activity .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using AutoDock Vina or Schrödinger Suite .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes (e.g., RMSD/RMSF analysis over 100 ns simulations) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

Q. How to resolve contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Standardize assays : Ensure consistent cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Compound purity verification : Use HPLC (>95% purity) to exclude batch-to-batch variability .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Q. What strategies address purification challenges due to structural complexity?

  • Mixed-mode chromatography : Combine ion-exchange and reversed-phase HPLC for polar/charged derivatives .
  • Crystallization optimization : Screen solvents (e.g., DMSO/water, acetone/hexane) using high-throughput platforms .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and separation .

Q. How to evaluate stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions at 40–60°C .
  • Analytical monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze by PXRD for polymorphic changes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.